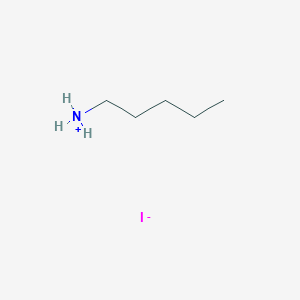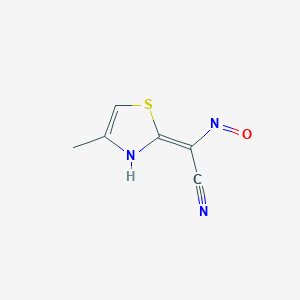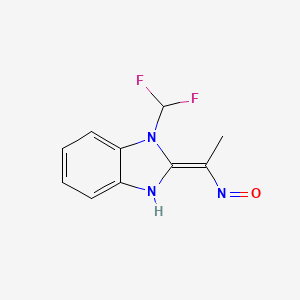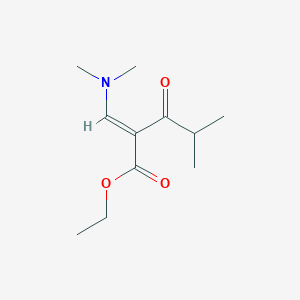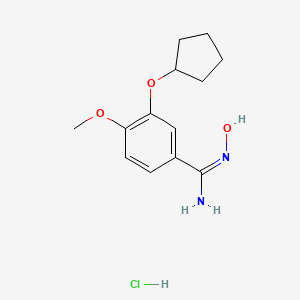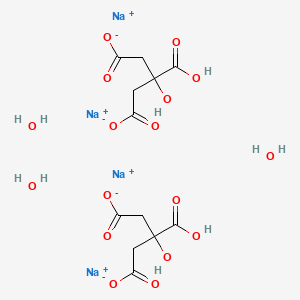![molecular formula C11H14N2NaO8Sm B8208716 Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)
Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) is a coordination compound that features a samarium ion complexed with a chiral ligand. This compound is notable for its applications in various fields, including analytical chemistry and materials science. The compound’s molecular formula is C11H14N2NaO8Sm, and it has a molecular weight of 475.59 g/mol .
Vorbereitungsmethoden
The synthesis of Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) typically involves the reaction of samarium salts with the chiral ligand [(S)-Propylenediamine-N,N,N’,N’-tetraacetic acid]. The reaction is carried out in an aqueous medium, and sodium hydroxide is often used to neutralize the solution and form the sodium salt of the complex. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired complex .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for scale-up, including the use of larger reaction vessels and more efficient purification techniques.
Analyse Chemischer Reaktionen
Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) can undergo various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: The ligand can be replaced by other chelating agents under appropriate conditions, leading to the formation of different coordination complexes.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands, which can be useful in analytical applications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various chelating ligands. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) has several scientific research applications:
Analytical Chemistry: It is used as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy to determine the optical purity of chiral compounds.
Materials Science: The compound’s unique coordination properties make it useful in the synthesis of new materials with specific electronic or magnetic properties.
Biological Studies:
Wirkmechanismus
The mechanism by which Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) exerts its effects is primarily through its ability to form stable coordination complexes. The samarium ion interacts with the nitrogen and oxygen atoms of the ligand, creating a stable structure that can influence the properties of other molecules in its vicinity. This interaction can affect molecular targets and pathways, particularly in analytical and materials science applications .
Vergleich Mit ähnlichen Verbindungen
Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) can be compared with other similar compounds, such as:
Sodium [®-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III): This compound features the same ligand but with the opposite chirality, leading to different optical properties.
Sodium [(S)-Ethylenediamine-N,N,N’,N’-tetraacetato]samarate(III): This compound uses ethylenediamine instead of propylenediamine as the ligand, resulting in different coordination properties and applications.
The uniqueness of Sodium [(S)-Propylenediamine-N,N,N’,N’-tetraacetato]samarate(III) lies in its chiral ligand, which provides specific optical and coordination properties that are valuable in various scientific applications.
Eigenschaften
IUPAC Name |
sodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]propyl]-(carboxylatomethyl)amino]acetate;samarium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASJBCFMJJSNAT-KLXURFKVSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2NaO8Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
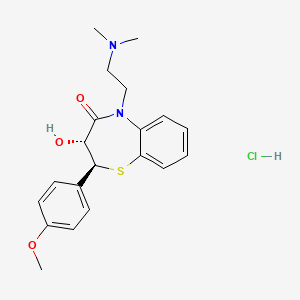
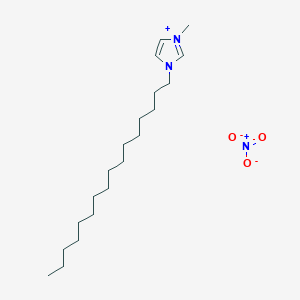
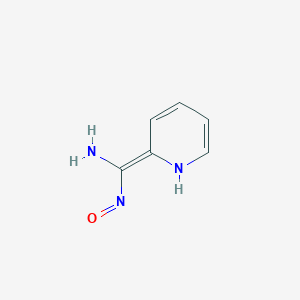
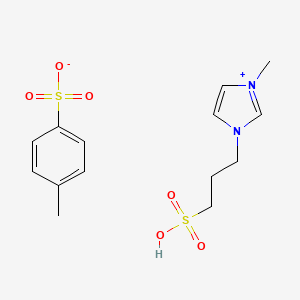
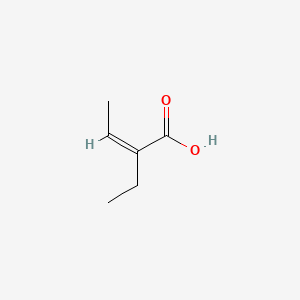
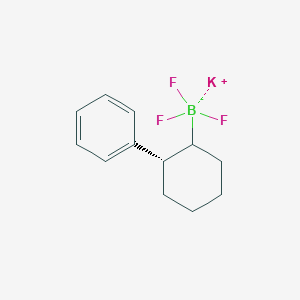
![2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methoxymethyl]oxirane](/img/structure/B8208669.png)
![N-[1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]ethyl]-2-chloropropanamide](/img/structure/B8208678.png)
